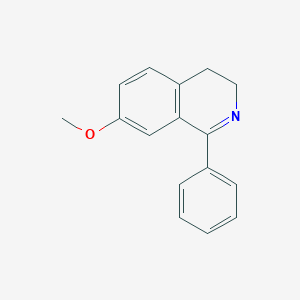![molecular formula C18H18N2O4S B13940684 Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)
Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of 2-aminopyridine with benzylsulfonyl chloride under basic conditions to form the imidazo[1,5-a]pyridine core. This intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, methanol, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Materials Science: Its unique chemical structure makes it a candidate for use in the development of luminescent materials and sensors.
Wirkmechanismus
The mechanism of action of Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substitution patterns, leading to variations in their biological activities.
Pyrazolo[1,5-a]pyridine derivatives: These compounds have a similar fused ring system but with a pyrazole ring instead of an imidazole ring, resulting in different chemical properties and applications.
Uniqueness
Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzylsulfonyl group enhances its solubility and interaction with biological targets, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C18H18N2O4S |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
ethyl 2-(1-benzylsulfonylimidazo[1,5-a]pyridin-3-yl)acetate |
InChI |
InChI=1S/C18H18N2O4S/c1-2-24-17(21)12-16-19-18(15-10-6-7-11-20(15)16)25(22,23)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
InChI-Schlüssel |
HWSHDSLONDZFMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC(=C2N1C=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


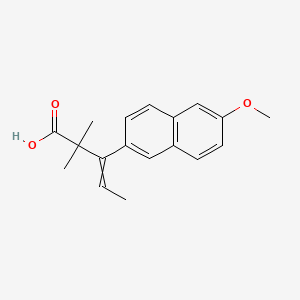
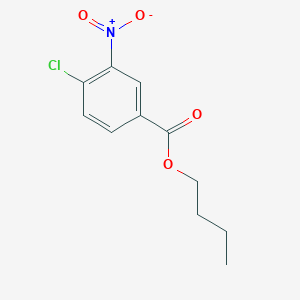
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)
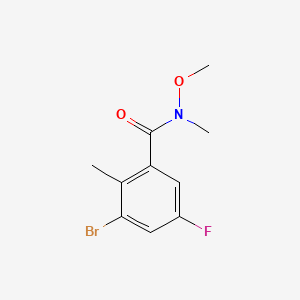
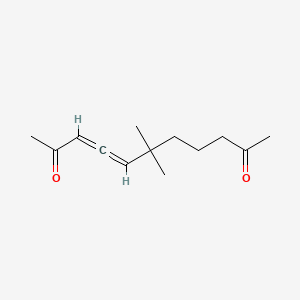
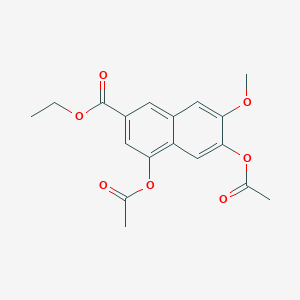
![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)
![[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine](/img/structure/B13940634.png)

![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)


![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)
